2-(Thiophen-2-YL)piperidine-4-carboxylic acid

Catalog No.
S13588415
CAS No.
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-2-YL)piperidine-4-carboxylic acid

Product Name

2-(Thiophen-2-YL)piperidine-4-carboxylic acid

IUPAC Name

2-thiophen-2-ylpiperidine-4-carboxylic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13)

InChI Key

XWEWUDKXSUDKNT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(=O)O)C2=CC=CS2

2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a piperidine moiety and a carboxylic acid functional group. The molecular formula for this compound is C10H11NO2SC_{10}H_{11}NO_2S, and it has a molecular weight of approximately 211.27 g/mol. The structure features a piperidine ring substituted at the 4-position with a carboxylic acid and at the 2-position with a thiophene group, which contributes to its unique chemical and biological properties.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the thiophene ring, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic chemistry, enabling further derivatization and functionalization.

The biological activity of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid has been the subject of research due to its potential therapeutic applications. It has been shown to interact with various biological targets, including enzymes and receptors. Notably, compounds containing thiophene rings often exhibit inhibitory effects on kinases and proteases, which are crucial in cellular signaling pathways. This compound may modulate activities in pathways such as MAPK/ERK, potentially influencing gene expression and cellular responses .

The synthesis of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The reaction begins with the condensation of thiophene-2-carbonyl chloride with piperidine-4-carboxylic acid. This process is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
  • Base Addition: A base such as triethylamine is added to neutralize the hydrochloric acid produced during the reaction.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

This synthetic route allows for efficient production while maintaining the integrity of both the thiophene and piperidine components.

2-(Thiophen-2-YL)piperidine-4-carboxylic acid has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating conditions related to inflammation and cancer.
  • Material Science: The compound's unique structure makes it suitable for developing organic semiconductors and other advanced materials.
  • Chemical Synthesis: It serves as a valuable building block for synthesizing more complex heterocyclic compounds .

Interaction studies involving 2-(Thiophen-2-YL)piperidine-4-carboxylic acid have focused on its binding affinity toward specific enzymes and receptors. For instance, research indicates that derivatives of thiophene can inhibit enzymes involved in critical signaling pathways, suggesting potential use in therapeutic applications targeting these pathways. Additionally, studies have shown that this compound can affect cell cycle progression and induce apoptosis in cancer cell lines, making it of interest for anticancer drug development .

Several compounds share structural similarities with 2-(Thiophen-2-YL)piperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Thiophene-2-carboxylic acidContains only the thiophene ringLacks piperidine moiety
Piperidine-4-carboxylic acidContains only the piperidine ringLacks thiophene moiety
1-(Furan-2-carbonyl)-piperidine-4-carboxylic acidSimilar structure but features a furan ringProvides different reactivity due to furan's properties
4-(Thiophen-2-YL)piperidineShares both thiophene and piperidine ringsLacks carboxylic acid functionality

Uniqueness

The uniqueness of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid lies in its combination of both thiophene and piperidine rings along with a carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological properties that are not observed in individual components or other similar compounds, enhancing its potential utility in medicinal chemistry and materials science .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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